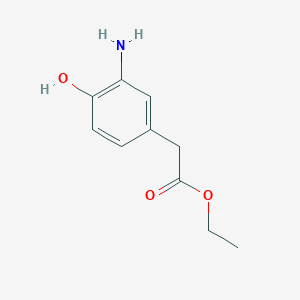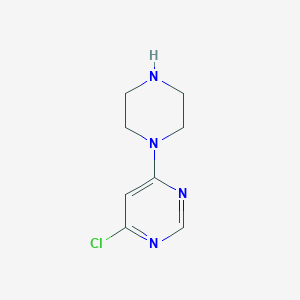
4-Chloro-6-(piperazin-1-yl)pyrimidine
Overview
Description
4-Chloro-6-(piperazin-1-yl)pyrimidine is an organic compound widely used in scientific experiments, research, and industry. It has the empirical formula C8H11ClN4 and a molecular weight of 198.65 g/mol .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including this compound, often involves a series of reactions . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can be influenced by various factors . For example, in the synthesis of triazole-pyrimidine hybrids, propargyl bromide was added to a stirred solution of 7(a-b)(94 mmol) and K2CO3 (60 mmol) in CHCl3 (70 mL), and the mixture was heated to reflux for 5 hours under an N2 atmosphere .Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.65 g/mol . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.Scientific Research Applications
Synthesis and Chemical Properties
- 4-Chloro-6-(piperazin-1-yl)pyrimidine has been utilized in the synthesis of various derivatives, like N,N′-bis(5-nitro-6-pyrimidiny;) derivatives of piperazine and dispirotripiperazinium dichloride. These derivatives show potential for further chemical transformations (Makarov et al., 1994).
Pharmaceutical Research
- The compound has been used in the development of broad-spectrum protein kinase inhibitors, highlighting its role in pharmaceutical research (Russell et al., 2015).
- It has also been incorporated in the design and synthesis of compounds for anticancer and anti-inflammatory activities. Some derivatives have shown significant in-vitro anti-inflammatory activity and potential effects against cancer (Ghule et al., 2013).
Biological Activity and Pharmacology
- Studies have explored the use of this compound derivatives in the synthesis of compounds with anti-tobacco mosaic viral activities. This indicates its potential application in the development of antiviral agents (Nagalakshmamma et al., 2020).
- Derivatives of this compound have been investigated for inhibiting spiroperidol binding, indicating its relevance in studies related to dopamine receptors (Gueremy et al., 1982).
Mechanism of Action
Target of Action
4-Chloro-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative. Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They have also been found to inhibit acetylcholinesterase (AChE) , an enzyme that plays a crucial role in neurotransmission.
Mode of Action
The compound interacts with its targets, protein kinases, and AChE, leading to their inhibition . In the case of protein kinases, this inhibition can disrupt cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . For AChE, its inhibition can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain .
Biochemical Pathways
The inhibition of protein kinases can affect various biochemical pathways involved in cell growth, differentiation, migration, and metabolism . Similarly, the inhibition of AChE can impact cholinergic neurotransmission, affecting learning and memory .
Result of Action
The inhibition of protein kinases by this compound can potentially lead to the disruption of cell growth and metabolism, which could have implications in conditions like cancer . The inhibition of AChE can lead to an increase in acetylcholine levels, potentially impacting conditions like Alzheimer’s disease .
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-5-8(12-6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDWNXPKSXBXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582184 | |
| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
373356-50-4 | |
| Record name | 4-Chloro-6-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-(piperazin-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


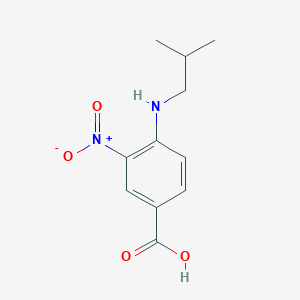


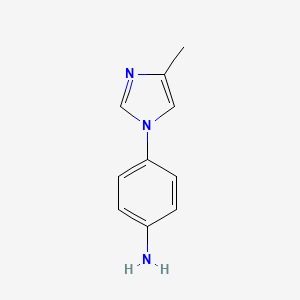
![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1317202.png)
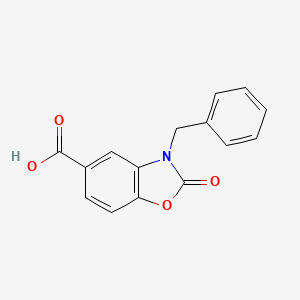
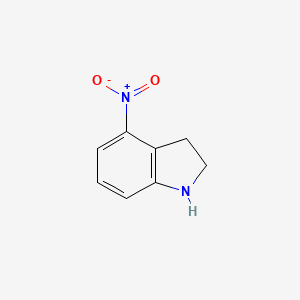
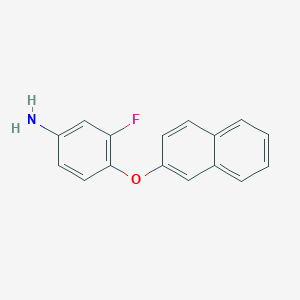
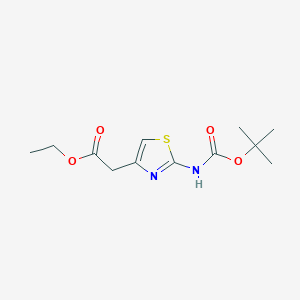


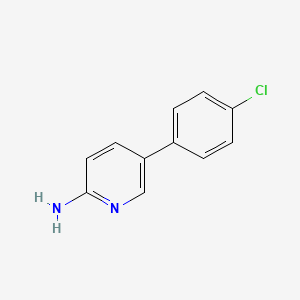
![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)
